molecular formula C24H17BrFN3O2 B2365216 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-14-6

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2365216
CAS No.: 901230-14-6
M. Wt: 478.321
InChI Key: LOOANZGKASXREV-UHFFFAOYSA-N
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Description

The compound 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its molecular formula is C₂₆H₂₁BrFN₃O₂, with a molecular weight of 506.37 g/mol . Key structural features include:

  • 3-Bromophenyl substituent at position 3 of the pyrazole ring.
  • 4-Fluorophenyl group at position 1.
  • 7,8-Dimethoxy substitutions on the quinoline moiety.

These substitutions are strategically positioned to influence electronic properties, steric interactions, and binding affinity in biological systems.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-4-3-5-15(25)10-14)28-29(24(18)19)17-8-6-16(26)7-9-17/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOANZGKASXREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. This can be achieved through a condensation reaction between a substituted aniline and a suitable diketone under acidic or basic conditions.

    Introduction of Bromophenyl and Fluorophenyl Groups: The bromophenyl and fluorophenyl groups can be introduced through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated pyrazoloquinoline intermediate with arylboronic acids in the presence of a palladium catalyst and a base.

    Methoxylation: The final step involves the introduction of methoxy groups at the 7 and 8 positions of the quinoline ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using methanol and a halide leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that its structural components may interact with specific enzymes or receptors involved in cancer pathways. For instance, similar pyrazoloquinoline derivatives have been evaluated for their efficacy against various cancer cell lines, suggesting that 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline could exhibit similar properties .
  • Anti-inflammatory Effects : Research indicates that derivatives of pyrazoloquinoline can inhibit nitric oxide production in inflammatory models. This suggests that the compound may possess anti-inflammatory properties that warrant further investigation .

2. Synthetic Organic Chemistry

  • Building Block for Complex Molecules : The compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through established synthetic routes such as Suzuki-Miyaura cross-coupling reactions .
  • Ligand in Coordination Chemistry : Given its ability to coordinate with metal ions, this compound can be utilized as a ligand in coordination chemistry, facilitating the development of new catalytic systems or materials.

3. Industrial Chemistry

  • Organic Light-Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for applications in advanced materials like OLEDs. Its structural characteristics may enhance charge transport properties essential for efficient light emission.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : Research evaluating similar pyrazoloquinoline derivatives has demonstrated significant anticancer activity against various cell lines. For example, compounds were shown to inhibit cell growth effectively through mechanisms involving apoptosis and cell cycle arrest .
  • Inflammation Models : In vitro studies have revealed that certain derivatives can significantly reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating the potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

Pyrazoloquinoline derivatives exhibit significant variations in activity and physicochemical properties based on substituent type, position, and electronic nature. Below is a comparative analysis with key analogues (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3-(3-Bromophenyl), 1-(4-Fluorophenyl), 7,8-Dimethoxy C₂₆H₂₁BrFN₃O₂ 506.37
1-(3,4-Dimethylphenyl)-3-(4-Fluorophenyl)-7,8-Dimethoxy-1H-pyrazolo[4,3-c]quinoline 3,4-Dimethylphenyl, 4-Fluorophenyl, 7,8-Dimethoxy C₂₆H₂₂FN₃O₂ 427.48
1-(3-Chloro-4-Methylphenyl)-3-(4-Fluorophenyl)-7,8-Dimethoxy-1H-pyrazolo[4,3-c]quinoline 3-Chloro-4-Methylphenyl, 4-Fluorophenyl, 7,8-Dimethoxy C₂₅H₁₉ClFN₃O₂ 447.9
8-Fluoro-3-(4-Fluorophenyl)-5-[(2-Methoxyphenyl)Methyl]Pyrazolo[4,3-c]Quinoline 8-Fluoro, 4-Fluorophenyl, 2-Methoxybenzyl C₂₅H₁₇F₂N₃O 429.42
3-(4-Methoxyphenyl)-5-[(2-Fluorophenyl)Methyl]-8-Methylpyrazolo[4,3-c]Quinoline 4-Methoxyphenyl, 2-Fluorobenzyl, 8-Methyl C₂₆H₂₀FN₃O 409.46
Key Observations:

Methoxy Substitutions: The 7,8-dimethoxy groups may improve solubility and pharmacokinetic profiles, as seen in related quinoline derivatives .

Halogen Effects : Bromine (in the target) vs. chlorine (in analogue C350-0522) show divergent steric and electronic impacts. Bromine’s larger atomic radius and lower electronegativity may favor hydrophobic interactions in biological targets .

Structure-Activity Relationship (SAR) Trends

Chalcone-Based SAR (Electronegativity Correlation):
  • In chalcones, substitution with bromine (Br) and fluorine (F) at para positions of rings A/B yielded lower IC₅₀ values (e.g., compound 2j : IC₅₀ = 4.7 µM) compared to methoxy or chlorine substitutions (e.g., 2h : IC₅₀ = 13.82 µM) .
  • Methoxy groups at para positions increased IC₅₀ (reduced potency), suggesting electronegative substituents enhance activity .
Pyrazoloquinoline Derivatives:
  • Fluorine and Methoxy Synergy: Derivatives like 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline combine fluorine’s electronegativity with methoxy’s solubility-enhancing properties, a strategy mirrored in the target compound .
  • CF₃ Substitutions: Trifluoromethyl groups in pyrazoloquinolines increase HOMO/LUMO gaps and ionization potentials, suggesting improved stability and optoelectronic properties .

Biological Activity

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Synthesis

The compound belongs to the pyrazoloquinoline family, characterized by a bicyclic structure consisting of a pyrazole and a quinoline moiety. The specific substitutions—bromophenyl and fluorophenyl groups along with dimethoxy substituents—enhance its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazoloquinoline Core : Cyclization of substituted anilines with diketones.
  • Introduction of Substituents : Utilization of Suzuki-Miyaura cross-coupling reactions to attach bromophenyl and fluorophenyl groups.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic applications.

Anti-inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A notable study reported that these derivatives can inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 cells. The compound's mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression:

CompoundIC50 (μM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
Reference Compound (1400 W)0.39Positive control for NO inhibition

This suggests that the compound could be a promising candidate for developing anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis:

  • Mechanism : Interaction with specific receptors or enzymes that regulate tumor growth.
  • Case Study : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.

Antimicrobial Properties

In addition to anti-inflammatory and anticancer activities, this compound has shown promise as an antimicrobial agent. Its structural components may facilitate interactions with bacterial enzymes or receptors:

Activity TypeTarget OrganismsObservations
AntibacterialVarious strainsModerate to high inhibition observed
AntifungalSelected fungiEffective against certain fungal pathogens

These findings suggest that the compound could be further investigated for its potential use in treating infections caused by resistant strains .

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